2-{2-[(4-Chlorophenyl)sulfanyl]ethyl}piperidine
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Overview
Description
2-{2-[(4-Chlorophenyl)sulfanyl]ethyl}piperidine is a chemical compound with the molecular formula C₁₃H₁₈ClNS and a molecular weight of 255.81 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a 2-{2-[(4-chlorophenyl)sulfanyl]ethyl} group. It is primarily used in research and development within the fields of chemistry and pharmacology.
Preparation Methods
The synthesis of 2-{2-[(4-Chlorophenyl)sulfanyl]ethyl}piperidine typically involves the reaction of 4-chlorothiophenol with 2-bromoethylpiperidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiolate anion formed from 4-chlorothiophenol attacks the bromoethyl group, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-{2-[(4-Chlorophenyl)sulfanyl]ethyl}piperidine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, and various substituted piperidines.
Scientific Research Applications
2-{2-[(4-Chlorophenyl)sulfanyl]ethyl}piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to other piperidine-based drugs.
Mechanism of Action
The mechanism of action of 2-{2-[(4-Chlorophenyl)sulfanyl]ethyl}piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperidine ring can interact with neurotransmitter receptors in the brain, potentially modulating their activity and leading to therapeutic effects. The sulfur atom in the compound may also play a role in its biological activity by forming reversible covalent bonds with target proteins .
Comparison with Similar Compounds
2-{2-[(4-Chlorophenyl)sulfanyl]ethyl}piperidine can be compared with other similar compounds, such as:
2-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine: This compound has a methyl group instead of a chlorine atom, which may result in different biological activities and chemical reactivity.
2-{2-[(4-Bromophenyl)sulfanyl]ethyl}piperidine:
2-{2-[(4-Fluorophenyl)sulfanyl]ethyl}piperidine: The fluorine atom can influence the compound’s lipophilicity and metabolic stability.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C13H18ClNS |
---|---|
Molecular Weight |
255.81 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)sulfanylethyl]piperidine |
InChI |
InChI=1S/C13H18ClNS/c14-11-4-6-13(7-5-11)16-10-8-12-3-1-2-9-15-12/h4-7,12,15H,1-3,8-10H2 |
InChI Key |
MCRKDDZFRNKWBG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CCSC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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